N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14(25-16-5-3-2-4-6-16)17(23)20-13-15-7-8-19-18(21-15)22-9-11-24-12-10-22/h2-8,14H,9-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLVXOYKQBHGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NC=C1)N2CCOCC2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Morpholinopyrimidine Core: The synthesis begins with the preparation of the morpholinopyrimidine core. This can be achieved through the reaction of appropriate pyrimidine derivatives with morpholine under controlled conditions.
Attachment of the Phenoxypropanamide Group: The next step involves the introduction of the phenoxypropanamide group. This is typically done by reacting the morpholinopyrimidine intermediate with a suitable phenoxypropanamide derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced amine or alcohol derivatives.
Scientific Research Applications
N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholinopyrimidine Derivatives
The following compounds share the morpholinopyrimidine core but differ in substituents:
Key Observations :
- The cyclohexylpropanamide analog (C₁₉H₂₉N₄O₂) exhibits increased molecular weight and hydrophobicity compared to the target compound, which may reduce aqueous solubility but enhance membrane permeability .
- Its smaller size could improve metabolic stability .
Piperidine and Heterocyclic Analogs
Compounds with alternative heterocycles or substituents:
Key Observations :
- The piperidine-based compound (C₁₆H₂₄N₂O₂) replaces the morpholinopyrimidine core with a piperidine ring, reducing nitrogen content and altering electronic properties. The N-phenyl group may enhance lipophilicity .
- The thiadiazole-morpholine hybrid (C₁₆H₁₇ClN₄O₄S) introduces a sulfur-containing heterocycle, which could confer unique binding interactions (e.g., hydrogen bonding via sulfur) and increase molecular weight .
Phenoxypropanamide Variants
Compounds with modified phenoxypropanamide groups:
Key Observations :
- The chlorophenoxy-pyrimidine analog (C₁₉H₂₁ClN₆O₂) introduces a chlorine atom and pyrazole group, which may enhance halogen bonding and metabolic stability .
Data Table: Comparative Analysis
Biological Activity
N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 273.33 g/mol
The presence of the morpholinopyrimidine moiety is significant for its biological interactions, particularly in targeting specific cellular pathways.
This compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival.
- Inhibition of Microtubule Polymerization : Similar to other compounds that affect microtubule dynamics, this compound may inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division. Studies have shown that related compounds with similar structures can disrupt microtubule formation and lead to apoptosis in cancer cells .
- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including leukemia and solid tumors. The mechanism involves inducing cell cycle arrest and promoting apoptosis through caspase activation .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| U937 (Leukemia) | 3.0 | Microtubule destabilization |
| A549 (Lung Cancer) | 7.5 | Cell cycle arrest |
These findings indicate that the compound's effectiveness varies across different cancer types, suggesting a selective action mechanism.
Structure-Activity Relationship (SAR)
Research has focused on establishing SAR for derivatives of this compound. Modifications to the phenoxy group have been shown to enhance potency:
- Para-substituted Phenoxy Derivatives : These derivatives displayed increased activity against cancer cell lines compared to their meta or ortho counterparts.
- Morpholine Ring Modifications : Alterations in the morpholine ring structure can significantly influence binding affinity and biological efficacy.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
Case Study 2: Mechanistic Insights
In another study, molecular docking simulations were performed to understand the binding interactions between this compound and tubulin. The results suggested that it binds at the colchicine site on tubulin, thereby inhibiting polymerization effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
